Human cGAS Potency vs. PF-06928215, RU.521, and G140
In a cell-free biochemical assay measuring cGAMP production, TDI-6570 inhibits human cGAS with an IC50 of 0.138 μM [1]. This potency is superior to PF-06928215 (IC50 = 4.9 μM) and RU.521 (IC50 = 2.94 μM for h-cGAS) , and intermediate between the highly potent G140 (IC50 = 0.014 μM) .
| Evidence Dimension | Inhibition of human cGAS enzyme activity (cell-free) |
|---|---|
| Target Compound Data | IC50 = 0.138 μM |
| Comparator Or Baseline | PF-06928215 (IC50 = 4.9 μM), RU.521 (h-cGAS IC50 = 2.94 μM), G140 (IC50 = 0.014 μM) |
| Quantified Difference | TDI-6570 is ~35-fold more potent than PF-06928215 and ~21-fold more potent than RU.521, but ~10-fold less potent than G140 |
| Conditions | Biochemical cGAS activity assay |
Why This Matters
This positions TDI-6570 as a moderately potent cGAS inhibitor, offering a distinct potency tier for dose-response studies compared to ultra-potent (G140) or weak (PF-06928215) alternatives.
- [1] TDI-6570_product_DataBase_PeptideDB. Bioactivity: TDI-6570 is a Cyclic GMP-AMP Synthase (cGAS) inhibitor with the IC50 of 0.138 μM. View Source
